molecular formula C9H8N2O4 B061784 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole CAS No. 175277-13-1

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole

Cat. No. B061784
M. Wt: 208.17 g/mol
InChI Key: DHPRMYPNMBXVMX-UHFFFAOYSA-N
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Description

The compound 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole is a chemical of interest due to its structure and potential applications in various chemical reactions and studies. While this specific compound might not be directly mentioned in the provided literature, insights can be drawn from related research on isoxazole derivatives.

Synthesis Analysis

Isoxazole derivatives, including compounds structurally similar to 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole, can be synthesized through several methods. One approach involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leading to the formation of isoxazole-4-carboxylic esters and amides under specific conditions (Serebryannikova et al., 2019). Another method includes the reaction of hydroxylamine and ethyl α-ethoxymethylenecyanoacetate, yielding various isoxazole derivatives under different conditions (Kanō et al., 1958).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole, can be analyzed using methods such as DFT calculations. These studies provide insights into the geometrical properties, vibrational wavenumbers, and electronic properties, which are crucial for understanding the behavior and reactivity of these compounds (Kiyani et al., 2015).

Chemical Reactions and Properties

Isoxazole derivatives participate in various chemical reactions, such as cycloaddition and skeletal rearrangement, depending on their specific substituents and reaction conditions. These reactions can be influenced by factors like temperature and catalyst presence, leading to different products and showcasing the compounds' chemical versatility (Tatsuta et al., 1994).

Safety And Hazards

The safety and hazards associated with isoxazole and its derivatives depend on their specific structure and use101112. For example, some isoxazole derivatives can cause skin irritation, serious eye irritation, and respiratory irritation1011.


Future Directions

The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research2. Isoxazole and its derivatives have shown promising biological activities, making them a rich source of new compounds for the development of clinically viable drugs213.


Please note that this information is general and may not apply specifically to “5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole”. For more specific information, please consult relevant scientific literature or experts in the field.


properties

IUPAC Name

methyl 3-methyl-5-(1,2-oxazol-5-yl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-5-7(9(12)13-2)8(15-11-5)6-3-4-10-14-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPRMYPNMBXVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352168
Record name Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole

CAS RN

175277-13-1
Record name Methyl 3-methyl[5,5′-biisoxazole]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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